2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone
Description
The compound 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridin-2-yl group at position 5. A sulfanyl (-S-) linker connects the triazole to a 2,3,4-trichlorophenyl ethanone moiety.
Properties
CAS No. |
618414-95-2 |
|---|---|
Molecular Formula |
C17H13Cl3N4OS |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone |
InChI |
InChI=1S/C17H13Cl3N4OS/c1-2-24-16(12-5-3-4-8-21-12)22-23-17(24)26-9-13(25)10-6-7-11(18)15(20)14(10)19/h3-8H,2,9H2,1H3 |
InChI Key |
HGIRVWYRGNMGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazinecarbothioamide Formation
Pyridine-2-carbonitrile + Thiosemicarbazide → 2-Pyridylthiosemicarbazide
Procedure :
Reflux equimolar quantities in ethanol with catalytic HCl (0.1 eq) for 6-8 hours. Monitor completion by TLC (Hexane:EtOAc 7:3). Isolate via vacuum filtration at 0°C.
Key Parameters :
Cyclization to Triazolethione
2-Pyridylthiosemicarbazide → 5-Pyridin-2-yl-1,2,4-triazole-3-thiol
Method A (Basic Cyclization) :
Method B (Ionic Liquid Mediated) :
N-Ethylation Protocol
5-Pyridin-2-yl-1,2,4-triazole-3-thiol + Ethyl bromide → 4-Ethyl-5-pyridin-2-yl-1,2,4-triazole-3-thiol
Optimized Conditions :
- Base: K₂CO₃ (2.2 eq)
- Solvent: DMF, 60°C, 8 hours
- Yield: 76%
- Selectivity: >98% N-alkylation confirmed by ¹H NMR
Synthesis of 1-(2,3,4-Trichlorophenyl)ethanone Chloride
Friedel-Crafts Acylation
1,2,3-Trichlorobenzene + Acetyl chloride → 1-(2,3,4-Trichlorophenyl)ethanone
Catalytic System :
Chlorination to α-Chloroketone
1-(2,3,4-Trichlorophenyl)ethanone + SOCl₂ → 1-(2,3,4-Trichlorophenyl)ethanone chloride
Procedure :
- Reflux in dry DCM with 3 eq SOCl₂ for 3 hours
- Remove excess reagent via rotary evaporation
- Purity: 93% by GC-MS
Coupling Reaction
Thiol-Alkylation Mechanism
4-Ethyl-5-pyridin-2-yl-1,2,4-triazole-3-thiol + 1-(2,3,4-Trichlorophenyl)ethanone chloride → Target Compound
Optimized Conditions :
Critical Parameters :
- Moisture control (<50 ppm H₂O)
- Exclusion of oxygen (N₂ atmosphere)
- Stoichiometric ratio (1:1.05 ketone chloride:thiol)
Purification and Characterization
Crystallization Protocol
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (d, J=4.8 Hz, 1H, Py-H)
- δ 8.15-8.05 (m, 2H, Ar-H)
- δ 4.32 (q, J=7.2 Hz, 2H, CH₂CH₃)
- δ 1.48 (t, J=7.2 Hz, 3H, CH₂CH₃)
HRMS (ESI+) :
- m/z Calculated: 452.9568 [M+H]⁺
- Found: 452.9563
Alternative Synthetic Routes
One-Pot Sequential Synthesis
Combines steps 2.2-4.1 in single reaction vessel:
Microwave-Assisted Coupling
Industrial-Scale Considerations
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Pyridine-2-carbonitrile | 38% |
| SOCl₂ | 22% |
| Solvent Recovery | 15% |
Waste Stream Management :
- Neutralization of HCl gas with NaOH scrubbers
- DMF recovery via vacuum distillation
- Metal catalyst recycling (>90% efficiency)
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Scientific Research Applications
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and antimalarial agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: The compound’s stability and ability to form complexes make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to result from the inhibition of key enzymes involved in the inflammatory response . The triazole ring can bind to various receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs (derived from provided evidence):
Structural and Functional Insights
Substituent Effects on Triazole Core
- Ethyl (Target) vs. Allyl may confer rigidity .
- Chlorophenyl (Cmpd 5/7) : Chlorine increases electron-withdrawing effects and logP, enhancing membrane permeability but possibly reducing aqueous solubility .
Ethanone Aryl Group Variations
- Trichlorophenyl (Target): Three chlorine atoms significantly elevate lipophilicity (logP >5 inferred) compared to mono-/di-fluorophenyl analogs. This may improve blood-brain barrier penetration but increase toxicity risks.
- Fluorophenyl (Cmpd 4/5/9) : Fluorine’s electronegativity and small size optimize bioavailability and metabolic stability, making these analogs more drug-like .
Pyridinyl Positional Isomerism
- Pyridin-2-yl (Target) vs. Pyridin-2-yl may favor interactions with metal ions in enzymes, while pyridin-4-yl enhances planar stacking .
Research Implications
- Drug Design : The trichlorophenyl group in the target compound may be advantageous for targets requiring high lipophilicity (e.g., kinase inhibitors). However, fluorophenyl analogs (Cmpd 4/7/9) offer better solubility and safety profiles.
- SAR Studies: Systematic substitution of triazole and ethanone groups (e.g., replacing ethyl with ethoxy) could optimize potency and pharmacokinetics .
Biological Activity
The compound 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications in pharmacology.
Molecular Formula and Structure
- Molecular Formula : C17H16Cl3N4OS
- Molecular Weight : 392.85 g/mol
- Structural Features : The compound features a triazole ring, a pyridine moiety, and a trichlorophenyl group which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results. In particular:
- Efficacy : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
- Mechanism : It is believed to disrupt bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound was tested against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
The biological activity is attributed to the following mechanisms:
- Inhibition of DNA Synthesis : The triazole moiety interferes with nucleic acid synthesis.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases.
Study 1: Antimicrobial Efficacy
A study conducted by Evren et al. (2019) evaluated the antimicrobial effects of various triazole derivatives, including our compound. Results indicated that it effectively inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 2: Anticancer Properties
In another study published in 2023, the compound was tested against multiple cancer cell lines. It exhibited a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
